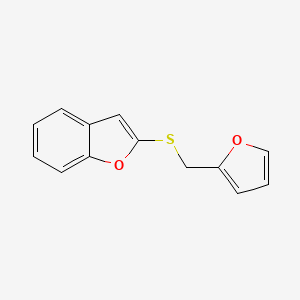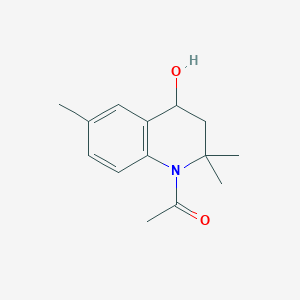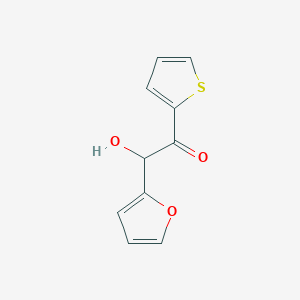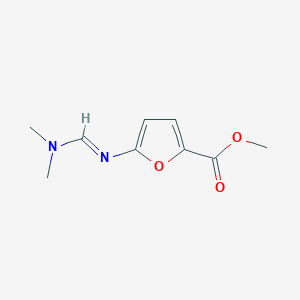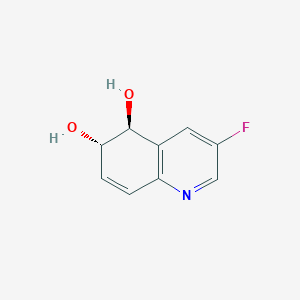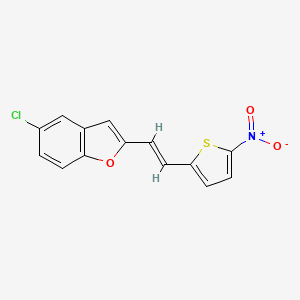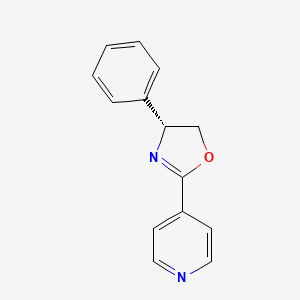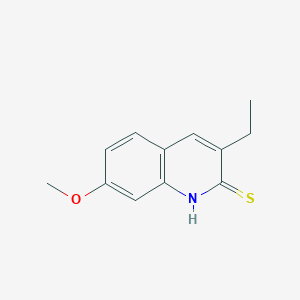
3-Ethyl-7-methoxyquinoline-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-7-methoxyquinoline-2-thiol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with an ethyl group at the 3-position, a methoxy group at the 7-position, and a thiol group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxyquinoline-2-thiol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones, followed by functionalization of the quinoline ring. For example, the Skraup synthesis is a classical method that involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . Subsequent functionalization steps introduce the ethyl, methoxy, and thiol groups.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using efficient catalysts and optimized reaction conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to enhance yield and reduce environmental impact . Microwave irradiation and ultrasound irradiation are also used to accelerate reaction rates and improve product purity .
化学反応の分析
Types of Reactions
3-Ethyl-7-methoxyquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline derivatives .
科学的研究の応用
3-Ethyl-7-methoxyquinoline-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific electronic properties.
作用機序
The mechanism of action of 3-Ethyl-7-methoxyquinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the ethyl and methoxy groups.
7-Methoxyquinoline: Lacks the ethyl and thiol groups.
2-Thioquinoline: Lacks the ethyl and methoxy groups.
Uniqueness
3-Ethyl-7-methoxyquinoline-2-thiol is unique due to the presence of all three functional groups (ethyl, methoxy, and thiol) on the quinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C12H13NOS |
|---|---|
分子量 |
219.30 g/mol |
IUPAC名 |
3-ethyl-7-methoxy-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NOS/c1-3-8-6-9-4-5-10(14-2)7-11(9)13-12(8)15/h4-7H,3H2,1-2H3,(H,13,15) |
InChIキー |
IEZSIYMAXVYLLM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(C=C2)OC)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



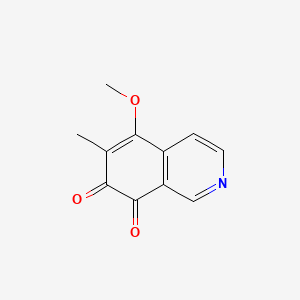
![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)



